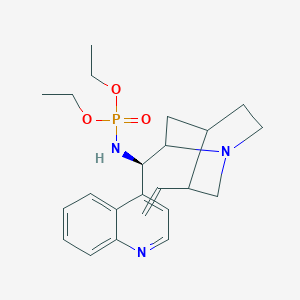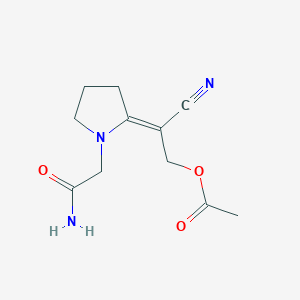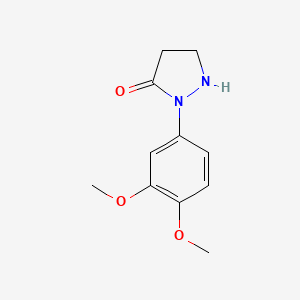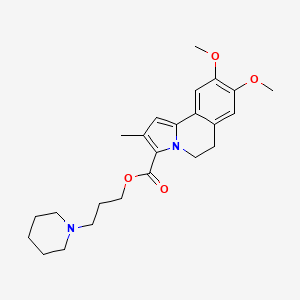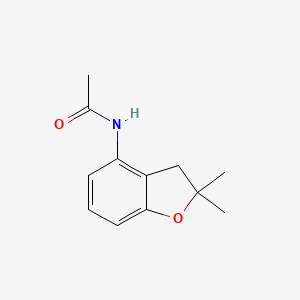
Acetamide, N-(2,3-dihydro-2,2-dimethyl-4-benzofuranyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2-Dimethyl-2,3-dihydrobenzofuran-4-yl)acetamide is an organic compound that belongs to the class of benzofurans Benzofurans are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Dimethyl-2,3-dihydrobenzofuran-4-yl)acetamide typically involves the following steps:
Formation of 2,2-Dimethyl-2,3-dihydrobenzofuran: This intermediate is synthesized by reacting a suitable phenol derivative with an appropriate alkylating agent under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-Dimethyl-2,3-dihydrobenzofuran-4-yl)acetamide undergoes several types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, especially at the acetamide group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydride, alkyl halides, aprotic solvents.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Alkylated derivatives.
Scientific Research Applications
N-(2,2-Dimethyl-2,3-dihydrobenzofuran-4-yl)acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2,2-Dimethyl-2,3-dihydrobenzofuran-4-yl)acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
N-(2,2-Dimethyl-2,3-dihydrobenzofuran-4-yl)acetamide can be compared with other benzofuran derivatives:
2,2-Dimethyl-2,3-dihydrobenzofuran: A precursor in the synthesis of the target compound.
Benzofuran: The parent compound, known for its wide range of biological activities.
Psoralen: A benzofuran derivative used in the treatment of skin diseases.
Uniqueness
N-(2,2-Dimethyl-2,3-dihydrobenzofuran-4-yl)acetamide stands out due to its specific structural modifications, which enhance its biological activity and make it a valuable compound in medicinal chemistry .
Properties
CAS No. |
31010-90-9 |
|---|---|
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
N-(2,2-dimethyl-3H-1-benzofuran-4-yl)acetamide |
InChI |
InChI=1S/C12H15NO2/c1-8(14)13-10-5-4-6-11-9(10)7-12(2,3)15-11/h4-6H,7H2,1-3H3,(H,13,14) |
InChI Key |
DHOVTANQTHZWEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2CC(OC2=CC=C1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


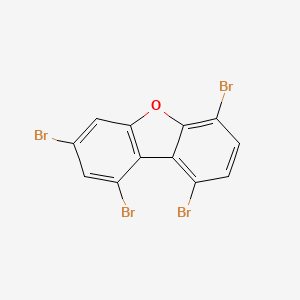

![N-[(4-Methylphenyl)methyl]guanosine](/img/structure/B12902908.png)
![1-[1-(4-Fluorophenyl)-2-methyl-5-phenyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12902930.png)
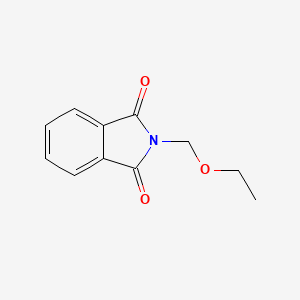
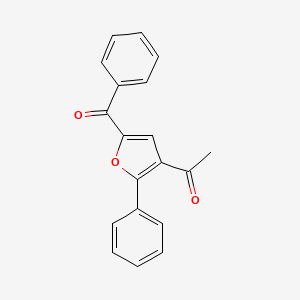
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,4-difluorobenzamide](/img/structure/B12902966.png)
![3,5-Bis[3,5-bis(decyloxy)phenyl]-1,2-oxazole](/img/structure/B12902967.png)
